Etaconazole

Description

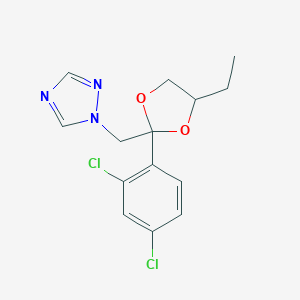

Structure

3D Structure

Properties

IUPAC Name |

1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2N3O2/c1-2-11-6-20-14(21-11,7-19-9-17-8-18-19)12-4-3-10(15)5-13(12)16/h3-5,8-9,11H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRKFAJEBUWTQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041913 | |

| Record name | Etaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60207-93-4 | |

| Record name | Etaconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60207-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etaconazole [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060207934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MT15AE9VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etaconazole: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etaconazole is a conazole fungicide known for its activity against a range of plant pathogenic fungi.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for antifungal susceptibility testing and a summary of its synthesis process are also presented. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

This compound is a member of the triazole class of fungicides.[1] Its chemical structure is characterized by a 1,3-dioxolane (B20135) ring substituted with a 2,4-dichlorophenyl group and a 1,2,4-triazol-1-ylmethyl group.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole[1] |

| CAS Number | 60207-93-4[1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₅Cl₂N₃O₂[1][2][3][4][5][6][7][8] |

| SMILES | CCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl[1][2][7] |

| InChI | InChI=1S/C14H15Cl2N3O2/c1-2-11-6-20-14(21-11,7-19-9-17-8-18-19)12-4-3-10(15)5-13(12)16/h3-5,8-9,11H,2,6-7H2,1H3[1][2][4][5] |

| InChIKey | DWRKFAJEBUWTQM-UHFFFAOYSA-N[1][2][4][5] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation and application. It is a colorless crystalline solid with low solubility in water but is soluble in several organic solvents.[9][10]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 328.19 g/mol [2][3][4][6][7] |

| Melting Point | 75-93 °C[9][10][11] |

| Water Solubility | 80 mg/L at 20 °C[12] |

| Solubility in Organic Solvents (g/kg at 20°C) | |

| Acetone | 300[9][10] |

| Dichloromethane | 700[9][10] |

| Methanol | 400[9][10] |

| Isopropanol | 100[9][10] |

| Toluene | 250[9][10] |

| Log P (Octanol-water partition coefficient) | 3.1[12] |

| Vapor Pressure | 0.031 mPa at 20 °C[12] |

Mechanism of Action

This compound, like other azole antifungals, functions by inhibiting the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[13][14][15][16] Specifically, it targets and inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is a cytochrome P450 enzyme.[13][15][16] This enzyme is responsible for the demethylation of lanosterol, a precursor to ergosterol.[13][15] The disruption of ergosterol biosynthesis leads to the accumulation of toxic sterol intermediates and compromises the structural integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth.[16]

Synthesis

The commercial synthesis of this compound is a multi-step process.[12] It involves the reaction of 2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolane with an ethylating agent. The synthesis requires careful control of reaction conditions to ensure the desired stereoisomer is produced, as the fungicidal activity is stereospecific.[12] The (2S,4R)-isomer has been reported to exhibit the highest fungicidal activity.[12]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a target fungus, based on standard methodologies.[17]

1. Preparation of Fungal Inoculum:

-

Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (e.g., 28-35°C) until sufficient growth is observed.

-

Prepare a suspension of fungal spores or cells in sterile saline or a suitable buffer.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Further dilute the standardized suspension in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

2. Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate using the appropriate broth medium (e.g., RPMI-1640). The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a drug-free well as a positive control for fungal growth and an uninoculated well as a negative control.

-

Incubate the plates at 35°C for 24-48 hours.[17]

4. Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the drug-free control well.[17] Growth can be assessed visually or by measuring the optical density using a microplate reader.

Safety Information

This compound is considered an obsolete fungicide in some regions and may have limited availability.[3][12] It is important to handle this compound with appropriate safety precautions in a laboratory setting. Users should consult the relevant Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a well-characterized triazole fungicide with a specific mechanism of action targeting ergosterol biosynthesis in fungi. This guide provides a detailed summary of its chemical and physical properties, a description of its synthesis, and a representative protocol for evaluating its antifungal activity. This information serves as a valuable resource for researchers and professionals in the fields of mycology, plant pathology, and drug discovery.

References

- 1. This compound | C14H15Cl2N3O2 | CID 91673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. esslabshop.com [esslabshop.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound [webbook.nist.gov]

- 6. Etaconazol CAS 71245-23-3, Analytical Standard, Best Price [nacchemical.com]

- 7. GSRS [precision.fda.gov]

- 8. This compound [webbook.nist.gov]

- 9. chembk.com [chembk.com]

- 10. This compound | 60207-93-4 [chemicalbook.com]

- 11. labsolu.ca [labsolu.ca]

- 12. This compound (Ref: CGA 64251 ) [sitem.herts.ac.uk]

- 13. Itraconazole - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. droracle.ai [droracle.ai]

- 16. What is the mechanism of Itraconazole? [synapse.patsnap.com]

- 17. benchchem.com [benchchem.com]

Etaconazole: A Comprehensive Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etaconazole, a conazole derivative, is a fungicide that has been utilized for the control of powdery mildew. Its mechanism of action, like other azole antifungals, involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. This technical guide provides a detailed overview of the synthesis and purification methods for this compound, intended to support research and development in the fields of medicinal chemistry and drug development. The document outlines a plausible synthetic pathway, purification protocols, and the biochemical context of its antifungal activity.

Synthesis of this compound

The synthesis of this compound, chemically known as 1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole, is a multi-step process. While specific, detailed experimental protocols for this compound are not abundantly available in peer-reviewed literature, a plausible and chemically sound synthetic route can be constructed based on the synthesis of structurally related azole antifungals. The following protocol is a comprehensive representation of such a synthesis.

Synthetic Pathway Overview

The overall synthesis can be conceptualized as a convergent process, involving the preparation of a key dioxolane intermediate followed by its coupling with 1H-1,2,4-triazole.

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone

This initial step involves the bromination of 2,4-dichloroacetophenone.

-

Materials: 2,4-dichloroacetophenone, Bromine, Chloroform (B151607) (or other suitable solvent).

-

Procedure:

-

Dissolve 2,4-dichloroacetophenone in a suitable solvent like chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any remaining acid and remove excess bromine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(2,4-dichlorophenyl)ethanone.

-

Step 2: Synthesis of 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane

This step involves the formation of the dioxolane ring through ketalization.

-

Materials: 2-Bromo-1-(2,4-dichlorophenyl)ethanone, 1,2-Butanediol, p-Toluenesulfonic acid (or other acid catalyst), Toluene.

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine 2-bromo-1-(2,4-dichlorophenyl)ethanone, a slight excess of 1,2-butanediol, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Reflux the mixture, continuously removing the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dioxolane intermediate.

-

Step 3: Synthesis of this compound

The final step is the nucleophilic substitution of the bromide with 1H-1,2,4-triazole.

-

Materials: 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane, 1H-1,2,4-triazole, Sodium hydride (or another suitable base), Dimethylformamide (DMF).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF.

-

To this suspension, add a solution of 1H-1,2,4-triazole in DMF dropwise at 0 °C.

-

Stir the mixture at room temperature for about 30 minutes to form the sodium salt of the triazole.

-

Cool the mixture again to 0 °C and add a solution of 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane in DMF dropwise.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

-

Quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

-

Quantitative Data

| Step | Reactants | Product | Estimated Yield (%) |

| 1. Bromination | 2,4-Dichloroacetophenone, Bromine | 2-Bromo-1-(2,4-dichlorophenyl)ethanone | 85-95 |

| 2. Ketalization | 2-Bromo-1-(2,4-dichlorophenyl)ethanone, 1,2-Butanediol | 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane | 70-85 |

| 3. Nucleophilic Substitution | 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane, 1H-1,2,4-Triazole | This compound | 60-80 |

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and stereoisomers. The two primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.

-

Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For azole compounds, common recrystallization solvents include ethanol, methanol, isopropanol, ethyl acetate (B1210297), or mixtures such as ethyl acetate/hexane (B92381) or dichloromethane/hexane. The optimal solvent or solvent system for this compound would need to be determined experimentally.

-

General Protocol:

-

Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the purified crystals under vacuum.

-

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.

-

Stationary Phase: Silica (B1680970) gel is the most common stationary phase for the purification of moderately polar organic compounds like this compound.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal ratio of the solvents needs to be determined by thin-layer chromatography (TLC) to achieve good separation.

-

General Protocol:

-

Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the chosen mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure this compound.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

-

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole antifungals, targets the fungal enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

The inhibition of lanosterol 14α-demethylase by this compound leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterol precursors. This disruption of the membrane's composition and structure alters its fluidity and permeability, and impairs the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death. The specificity of azole antifungals for the fungal CYP51 enzyme over its mammalian counterpart contributes to their therapeutic index.

etaconazole CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of etaconazole, a conazole fungicide. It details the compound's Chemical Abstracts Service (CAS) number and a wide range of synonyms for accurate identification in literature and databases. The guide summarizes key chemical and physical properties and delves into the well-established mechanism of action for conazole fungicides: the inhibition of sterol 14α-demethylase, a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. While specific quantitative efficacy data for the now-obsolete this compound is limited in publicly accessible literature, this guide presents representative data for analogous conazole compounds to illustrate the expected antifungal activity. Furthermore, it provides detailed, representative experimental protocols for assessing antifungal activity and target enzyme inhibition, based on standardized methodologies.

Chemical Identity

This compound is identified by the following CAS Registry Number and a variety of synonyms.

| Identifier Type | Identifier | Citation |

| CAS Number | 60207-93-4 | [1][2] |

| Synonyms | benit | [2] |

| cga64251 | [2] | |

| ETACONAZOL | [2] | |

| Sonax | [1][2] | |

| Vangard | [3] | |

| 1H-1,2,4-Triazole, 1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]- | [1][4] | |

| (+/-)-1-[2-(2,4-DICHLOROPHENYL)-4-ETHYL-1,3-DIOXOLAN-2-YL]-1H-1,2,4-TRIAZOLE |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Citation |

| Molecular Formula | C14H15Cl2N3O2 | [1][2] |

| Molecular Weight | 328.19 g/mol | [2] |

| Appearance | Colorless crystalline solid | [2] |

| Melting Point | 75-93 °C | [2] |

| Water Solubility | 0.08 g/kg at 20 °C | [2][5] |

| Solubility in Organic Solvents (g/kg at 20 °C) | Acetone: 300Dichloromethane: 700Methanol: 400Isopropanol: 100Toluene: 250 | [2][5] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound belongs to the conazole class of fungicides, which act by inhibiting the fungal cytochrome P450 enzyme, sterol 14α-demethylase (also known as CYP51).[3][6] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the demethylation of lanosterol (B1674476).[7] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[8][9][10]

The inhibition of sterol 14α-demethylase by this compound leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors.[8][9] This disruption of the cell membrane's structure and function results in increased permeability, leakage of essential cellular contents, and ultimately, the inhibition of fungal growth and cell death.[8][10]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Antifungal Activity Data

While specific quantitative data for this compound is scarce due to its status as an obsolete fungicide, the following table presents representative Minimum Inhibitory Concentration (MIC) data for the structurally related and well-studied conazole antifungal, itraconazole (B105839), against various fungal pathogens. This data illustrates the expected spectrum and potency of conazole fungicides.

| Fungal Species | Itraconazole MIC Range (µg/mL) | Citation |

| Aspergillus fumigatus | 0.014 - >16 | |

| Aspergillus flavus | ≤0.03 - 2 | |

| Aspergillus niger | 0.11 - >16 | |

| Candida albicans | ≤0.03 - >16 | |

| Candida glabrata | ≤0.03 - >16 | |

| Candida krusei | 0.06 - 2 | |

| Cryptococcus neoformans | 0.06 - 1 |

Note: MIC values can vary significantly between studies and isolates.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of conazole antifungals like this compound. These are based on established and standardized protocols.

Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines for yeasts and filamentous fungi, respectively.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0

-

Sterile 96-well microtiter plates

-

Fungal inoculum, standardized to a specific concentration (e.g., 0.5-2.5 x 10^3 CFU/mL)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial two-fold dilutions of this compound in RPMI-1640 medium directly in the 96-well plates. A typical concentration range for conazoles is 0.03 to 16 µg/mL.

-

Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

-

Add the standardized fungal inoculum to each well, except for the negative control.

-

Incubate the plates at 35°C for 24-72 hours, depending on the fungal species and its growth rate.

-

Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 620 nm).

Workflow for Antifungal Susceptibility Testing

Caption: Workflow for broth microdilution antifungal susceptibility testing.

Sterol 14α-demethylase (CYP51) Inhibition Assay

This protocol describes a cell-free enzymatic assay to measure the direct inhibition of CYP51 by this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CYP51.

Materials:

-

Recombinant human or fungal CYP51 enzyme

-

Cytochrome P450 reductase (CPR)

-

Lanosterol (substrate)

-

NADPH

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

This compound stock solution

-

System for product analysis (e.g., HPLC or GC-MS)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, CYP51, and CPR.

-

Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

-

Pre-incubate the enzyme-inhibitor mixture for a defined period.

-

Initiate the enzymatic reaction by adding lanosterol and NADPH.

-

Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a strong solvent like acetonitrile (B52724) or by heat inactivation).

-

Extract the sterols from the reaction mixture.

-

Analyze the levels of the 14α-demethylated product and remaining lanosterol using HPLC or GC-MS.

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Logical Relationship in CYP51 Inhibition Assay

Caption: Logical flow of a CYP51 inhibition assay.

Conclusion

This compound is a conazole fungicide with a well-defined mechanism of action targeting ergosterol biosynthesis in fungi. While it is now considered an obsolete compound with limited publicly available, specific experimental data, its chemical identity and biological mode of action are well-characterized within the broader class of conazole antifungals. The representative data and standardized protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in the study of conazole antifungals and the development of new antifungal agents.

References

- 1. Effects of itraconazole on cytochrome P-450-dependent sterol 14 alpha-demethylation and reduction of 3-ketosteroids in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitors of Sterol Biosynthesis and Amphotericin B Reduce the Viability of Pneumocystis carinii f. sp. carinii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of sterol 4-demethylation in Candida albicans by 6-amino-2-n-pentylthiobenzothiazole, a novel mechanism of action for an antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]

- 7. Minimal inhibitory concentration (MIC) of caspofungin and itraconazole inhibiting growth of Candida strains calculated from the linear regression equation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Itraconazole Loaded Biosurfactin Micelles with Enhanced Antifungal Activity: Fabrication, Evaluation and Molecular Simulation [mdpi.com]

- 10. Patterns of in vitro activity of itraconazole and imidazole antifungal agents against Candida albicans with decreased susceptibility to fluconazole from Spain - PMC [pmc.ncbi.nlm.nih.gov]

Etaconazole's Mode of Action as a Fungicide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etaconazole is a triazole fungicide that exhibits broad-spectrum activity against a variety of fungal pathogens. Its primary mode of action lies in the disruption of fungal cell membrane integrity through the specific inhibition of the ergosterol (B1671047) biosynthesis pathway. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's fungicidal activity, supported by experimental methodologies and quantitative data. The guide is intended for researchers, scientists, and professionals involved in drug development and related fields who require a detailed understanding of this fungicide's core functions.

Introduction

This compound is a systemic fungicide belonging to the demethylation inhibitor (DMI) class of sterol biosynthesis inhibitors (SBIs). First introduced in the late 1970s, it has been utilized in agriculture to control a range of fungal diseases. The selective toxicity of this compound and other azole antifungals stems from their high affinity for a fungal-specific enzyme, making them effective against fungal pathogens with minimal impact on host organisms. This document delineates the biochemical pathway targeted by this compound, details the experimental protocols used to elucidate its mechanism, and presents available quantitative data on its efficacy.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary target of this compound is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51 or Erg11p), a critical enzyme in the biosynthesis of ergosterol.[1][2] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.

The inhibitory action of this compound on CYP51 disrupts the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a key step in the ergosterol biosynthesis pathway. Specifically, the triazole moiety of this compound binds to the heme iron atom in the active site of the CYP51 enzyme. This binding prevents the oxidative removal of the 14α-methyl group from lanosterol.

The inhibition of 14α-demethylation leads to two significant downstream consequences:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural and functional integrity of the fungal cell membrane, leading to increased permeability and leakage of essential cellular components.

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol. These aberrant sterols are incorporated into the fungal membrane, further disrupting its structure and the function of membrane-associated enzymes.

The combined effect of ergosterol depletion and the accumulation of toxic intermediates ultimately leads to the inhibition of fungal growth and, at sufficient concentrations, cell death.

Caption: Figure 1: Ergosterol biosynthesis pathway and the site of this compound inhibition.

Quantitative Data on Antifungal Efficacy

| Fungal Species | Parameter | Value (µg/mL) | Reference/Context |

| Ustilago maydis | - | - | Interferes with ergosterol biosynthesis by inhibiting C-14 demethylation.[1] |

| Candida albicans | MIC | ≤ 0.20 | In micro-broth dilution method using synthetic amino acid medium. |

| Aspergillus fumigatus | MIC | ≤ 5 | Using the agar (B569324) dilution method on casitone agar. |

| Penicillium digitatum | - | - | Known to be effective against this citrus post-harvest pathogen. |

Note: The provided values are indicative of this compound's activity. Direct comparisons between studies should be made with caution due to variations in experimental methodologies. For many azole antifungals, MIC₅₀ and MIC₉₀ values are used to represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Experimental Protocols

The elucidation of this compound's mode of action relies on a series of well-established experimental protocols. These assays are designed to identify the target enzyme, quantify the inhibitory effect, and analyze the resulting changes in the fungal cell.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific fungal strain.

Methodology: Broth Microdilution Method (Adapted from CLSI guidelines)

-

Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension of conidia or yeast cells is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is further diluted in the test medium to achieve a final inoculum concentration.

-

Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate containing a standardized growth medium (e.g., RPMI-1640).

-

Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

-

Reading Results: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free control well. This can be assessed visually or by measuring the optical density at a specific wavelength.

Caption: Figure 2: Experimental workflow for determining this compound's mode of action.

Sterol Profile Analysis

Objective: To analyze the changes in the sterol composition of fungal cells treated with this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Fungal Culture and Treatment: Fungi are grown in a liquid medium in the presence and absence (control) of a sub-lethal concentration of this compound.

-

Lipid Extraction: Fungal mycelia or cells are harvested, washed, and subjected to saponification using alcoholic potassium hydroxide (B78521) to release the sterols from cellular lipids.

-

Non-saponifiable Lipid Extraction: The non-saponifiable lipids, which include the sterols, are extracted with an organic solvent such as n-hexane or petroleum ether.

-

Derivatization: The extracted sterols are derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase their volatility for GC analysis.

-

GC-MS Analysis: The derivatized sterol sample is injected into a gas chromatograph coupled to a mass spectrometer. The different sterols are separated based on their retention times on the GC column and identified by their characteristic mass fragmentation patterns.

-

Data Analysis: The relative abundance of ergosterol and any accumulated precursor sterols (e.g., lanosterol) in the treated and control samples are compared to demonstrate the inhibitory effect of this compound on the ergosterol biosynthesis pathway.

CYP51 Enzyme Inhibition Assay

Objective: To directly measure the inhibitory activity of this compound on the lanosterol 14α-demethylase (CYP51) enzyme.

Methodology: In Vitro Reconstituted Enzyme System

-

Enzyme and Substrate Preparation: Recombinant fungal CYP51 and its redox partner, cytochrome P450 reductase (CPR), are expressed and purified. The substrate, lanosterol, is prepared in a suitable buffer.

-

Assay Setup: The reaction mixture contains the purified CYP51 and CPR, a source of reducing equivalents (NADPH), and a buffer system.

-

Inhibition Study: Varying concentrations of this compound (or a vehicle control) are pre-incubated with the enzyme mixture.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate (lanosterol). After a specific incubation period at a controlled temperature, the reaction is stopped, often by the addition of a strong acid or organic solvent.

-

Product Quantification: The sterols are extracted, and the amount of the demethylated product formed is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or GC-MS.

-

IC₅₀ Determination: The percentage of enzyme inhibition is calculated for each this compound concentration relative to the control. The IC₅₀ value, the concentration of this compound that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Logical Relationship of Inhibitory Action

The fungicidal effect of this compound is a direct consequence of a cascade of events initiated by the specific inhibition of the CYP51 enzyme. This logical relationship can be visualized as a series of cause-and-effect steps.

Caption: Figure 3: Logical flow of this compound's inhibitory action.

Conclusion

This compound's mode of action as a fungicide is a well-defined process centered on the inhibition of ergosterol biosynthesis. By targeting the lanosterol 14α-demethylase (CYP51) enzyme, this compound effectively disrupts the integrity and function of the fungal cell membrane, leading to the cessation of growth and eventual cell death. The experimental protocols detailed in this guide provide a robust framework for the continued study of this compound and the development of new antifungal agents that target this critical pathway. A deeper understanding of these mechanisms is paramount for managing fungicide resistance and for the rational design of novel, more effective fungal control strategies.

References

Etaconazole and the Inhibition of Fungal Sterol Biosynthesis: A Technical Guide

Abstract

Etaconazole is a triazole-based fungicide that exerts its antifungal activity by disrupting the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's mode of action, focusing on its primary target, the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). It details the downstream consequences of this inhibition, presents quantitative data on its efficacy, and outlines key experimental protocols for its study. This document is intended for researchers, scientists, and professionals in drug development engaged in the field of mycology and antifungal agent research.

Introduction

Fungal pathogens pose a significant threat to agriculture and human health. The development of effective antifungal agents is crucial for managing these threats. A key vulnerability in fungi is the ergosterol biosynthesis pathway, as ergosterol is a vital sterol that maintains the integrity, fluidity, and function of the fungal plasma membrane.[1][2] Unlike fungi, mammalian cells utilize cholesterol in their membranes, making the ergosterol pathway an ideal target for selective antifungal drugs.[1]

Azole antifungals are a major class of drugs that target this pathway.[3] this compound, a member of the triazole subclass, is a potent inhibitor of ergosterol biosynthesis. Its mechanism of action involves the specific inhibition of a key enzyme, leading to ergosterol depletion and the accumulation of toxic sterol intermediates, which ultimately compromises the fungal cell membrane and inhibits fungal growth.[4][5]

The Ergosterol Biosynthesis Pathway

The synthesis of ergosterol is a complex, multi-step process involving more than 20 different enzymes.[1] The pathway begins with the synthesis of squalene (B77637) from acetyl-CoA, a common precursor in steroidogenesis. Squalene is then cyclized to form lanosterol, the first sterol intermediate. From lanosterol, a series of enzymatic reactions, including demethylations, desaturations, and reductions, lead to the final product, ergosterol.[6]

A critical step in this "late pathway" is the removal of the 14α-methyl group from lanosterol. This reaction is catalyzed by the cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51 or Erg11p.[5][7][8] This enzyme is the primary target for all azole antifungal agents, including this compound.

Mechanism of Action of this compound

Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mechanism of action for this compound is the potent and specific inhibition of lanosterol 14α-demethylase (CYP51).[4] This enzyme is a member of the cytochrome P450 superfamily.[9] this compound, like other azoles, contains a nitrogen atom in its five-membered azole ring which binds to the heme iron atom in the active site of the CYP51 enzyme.[8] This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby blocking the crucial C-14 demethylation step. This inhibition is highly specific to the fungal enzyme, which contributes to the selective toxicity of azole antifungals.[10]

Consequences of Inhibition

The inhibition of CYP51 by this compound has two major downstream consequences for the fungal cell:

-

Ergosterol Depletion: The blockade of the pathway leads to a significant reduction in the cellular concentration of ergosterol. The lack of this critical sterol disrupts the physical properties of the cell membrane, increasing its permeability and impairing the function of membrane-bound proteins essential for nutrient transport and cell signaling.[5][11]

-

Accumulation of Toxic Intermediates: The enzymatic block causes the accumulation of 14α-methylated sterol precursors, such as lanosterol.[5] These methylated sterols are abnormally shaped and, when incorporated into the fungal membrane in place of ergosterol, they disrupt the membrane's structure, leading to increased stress, altered fluidity, and eventual cell lysis.[2][11]

References

- 1. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. [PDF] Inhibition of Ergosterol Biosynthesis by this compound in Ustilago maydis | Semantic Scholar [semanticscholar.org]

- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. davidmoore.org.uk [davidmoore.org.uk]

- 7. Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals | PLOS One [journals.plos.org]

- 8. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 10. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Itraconazole? [synapse.patsnap.com]

Chiral Isomers of Etaconazole: A Technical Guide to Biological Activity and Evaluation

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the biological activity of individual etaconazole chiral isomers. Therefore, this guide utilizes data from the closely related and well-studied azole antifungals, itraconazole (B105839) and ketoconazole (B1673606), as representative examples to illustrate the principles of stereoisomerism and its impact on antifungal efficacy. The experimental protocols and conceptual diagrams are broadly applicable to the study of chiral azole fungicides, including this compound.

Introduction: The Significance of Chirality in Azole Antifungals

This compound is a member of the conazole class of fungicides, which are widely used in agriculture and medicine to combat fungal infections.[1] Like many pharmaceuticals and agrochemicals, this compound possesses chiral centers, meaning it can exist as non-superimposable mirror images called enantiomers, and potentially as diastereomers if more than one chiral center is present. This stereoisomerism is a critical factor in the biological activity of these compounds.

The differential interaction of stereoisomers with chiral biological targets, such as enzymes and receptors, often leads to significant differences in their desired efficacy (e.g., fungicidal activity) and off-target effects. One enantiomer may be significantly more active than the other, while the less active or inactive enantiomer might contribute to metabolic burden or toxicity. Consequently, the separation and independent biological evaluation of stereoisomers are crucial for the development of safer and more effective antifungal agents.

This technical guide provides an in-depth overview of the core concepts related to the chiral isomers of azole antifungals, using itraconazole and ketoconazole as illustrative models due to the availability of detailed research. It covers their differential biological activities, the experimental protocols for their separation and evaluation, and the underlying biochemical pathways.

Chiral Isomers of Azole Antifungals: The Case of Itraconazole

Itraconazole, a triazole antifungal, serves as an excellent model to understand the structural complexity arising from multiple chiral centers. It possesses three chiral centers, giving rise to a total of eight stereoisomers (four pairs of enantiomers).[2][3] The commercial formulation of itraconazole is a 1:1:1:1 racemic mixture of four cis-diastereomers.[2] The cis and trans designations refer to the relative orientation of the substituents on the dioxolane ring.[2]

The absolute stereochemistry of each isomer plays a profound role in its biological activity. The separation and characterization of all eight stereoisomers of itraconazole have been achieved, allowing for a detailed investigation of their individual contributions to the overall antifungal and other biological effects of the racemic mixture.[2]

Biological Activity of Azole Stereoisomers

The primary mechanism of action for azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[2] This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death or growth inhibition.

Stereoselectivity in Antifungal Activity

Research on itraconazole and ketoconazole has demonstrated significant differences in the antifungal potency of their respective stereoisomers.

For itraconazole , the antifungal activity is highly influenced by the stereochemistry of the molecule.[2] A study evaluating all eight stereoisomers against five different fungal strains revealed that the potency could differ by up to 32-fold between isomers within a single strain.[2] Interestingly, for four out of the five strains tested, two of the trans isomers were the least potent by a significant margin.[2]

The following table summarizes the minimum inhibitory concentration (MIC) values for the four cis-stereoisomers of itraconazole against various fungal pathogens.

| Fungal Strain | Itraconazole Isomer (cis) | MIC (µg/mL) | Reference |

| Candida albicans | (+)-2R,4S,2′R | 0.125 | [2] |

| (+)-2R,4S,2′S | 0.125 | [2] | |

| (−)-2S,4R,2′S | 0.125 | [2] | |

| (−)-2S,4R,2′R | 0.125 | [2] | |

| Aspergillus fumigatus | (+)-2R,4S,2′R | 0.25 | [2] |

| (+)-2R,4S,2′S | 0.25 | [2] | |

| (−)-2S,4R,2′S | 0.25 | [2] | |

| (−)-2S,4R,2′R | 0.25 | [2] | |

| Cryptococcus neoformans | (+)-2R,4S,2′R | 0.06 | [2] |

| (+)-2R,4S,2′S | 0.06 | [2] | |

| (−)-2S,4R,2′S | 0.06 | [2] | |

| (−)-2S,4R,2′R | 0.06 | [2] |

Data presented is illustrative and compiled from published research. Specific values can vary based on experimental conditions.

In the case of ketoconazole , large differences in selectivity among its four stereoisomers were observed for the inhibition of cytochrome P-450 enzymes involved in steroid biosynthesis.[4] The cis-(2S,4R) isomer was found to be the most effective against rat lanosterol 14α-demethylase.[4]

Experimental Protocols

The evaluation of the biological activity of chiral isomers requires robust experimental methods for their separation and for conducting antifungal susceptibility testing.

Chiral Separation of Azole Enantiomers

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for the enantioseparation of azole fungicides. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have shown excellent enantiorecognition capabilities for these compounds.

Detailed Methodology for Chiral HPLC Separation (Representative Protocol):

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

-

Chiral Stationary Phase: A Chiralcel OD-H or a similar polysaccharide-based column (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is often effective.

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of n-hexane and an alcohol modifier like 2-propanol or ethanol, is used. The ratio is optimized to achieve the best separation (e.g., n-hexane:2-propanol 90:10 v/v). For basic compounds, a small amount of an amine modifier like diethylamine (B46881) (DEA) may be added to improve peak shape.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 260 nm (or as appropriate for the specific azole)

-

Injection Volume: 10 µL

-

-

Sample Preparation: The racemic mixture of the azole is dissolved in the mobile phase or a compatible solvent.

-

Data Analysis: The retention times of the individual enantiomers are determined, and the resolution between the peaks is calculated to assess the quality of the separation.

Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this methodology.

Detailed Methodology for Brooth Microdilution Assay (CLSI Guideline Summary):

-

Media Preparation: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is commonly used.

-

Antifungal Stock Solution: A stock solution of the purified enantiomer is prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Two-fold serial dilutions of the antifungal agent are prepared in 96-well microtiter plates.

-

Inoculum Preparation: The fungal isolate is cultured, and a standardized inoculum suspension is prepared to a specific cell density (e.g., 0.5-2.5 x 10^3 cells/mL).

-

Inoculation: The microtiter plates containing the serially diluted antifungal agent are inoculated with the fungal suspension.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or using a spectrophotometer.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of this compound and other azoles is a direct consequence of their interference with the ergosterol biosynthesis pathway in fungi. The following diagram illustrates this pathway and the specific point of inhibition by azole antifungals.

Conclusion

The chirality of azole antifungals is a determining factor in their biological activity. As demonstrated by studies on itraconazole and ketoconazole, individual stereoisomers can exhibit vastly different potencies. This underscores the importance of stereoselective synthesis or chiral separation and the individual evaluation of isomers in the development of new and improved antifungal agents.

While specific quantitative data for this compound isomers remain to be published, the principles and methodologies outlined in this guide provide a robust framework for such investigations. Future research focused on the stereoselective biological activity of this compound is warranted to fully characterize its potential and optimize its application in controlling fungal pathogens. Such studies will contribute to the development of more effective and safer agricultural and pharmaceutical products.

References

- 1. Chiral discrimination by HPLC and CE and antifungal activity of racemic fenticonazole and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stereoisomers of ketoconazole: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Developmental History of Etaconazole

An Obsolete Triazole Fungicide with a Chiral Secret

Abstract

Etaconazole (also known by its developmental code CGA 64251) is a triazole fungicide developed for the control of powdery mildew and other fungal pathogens in agriculture.[1][2] As a member of the conazole class of fungicides, its mechanism of action is the inhibition of sterol 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway essential for fungal cell membrane integrity.[1][3] Though now considered obsolete, the developmental history of this compound provides valuable insights into the structure-activity relationships of triazole fungicides, particularly concerning stereoisomerism. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and developmental milestones of this compound, intended for researchers, scientists, and drug development professionals.

Introduction

The development of azole antifungals marked a significant advancement in the management of fungal diseases in both medicine and agriculture. This compound emerged from this era of research as a potent inhibitor of fungal growth. It is chemically identified as 1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole.[1] While its commercial use has ceased, the scientific investigations surrounding its development, particularly the differential activity of its stereoisomers, remain relevant to the ongoing design and discovery of new antifungal agents.

Developmental History

Chemical Synthesis

The synthesis of this compound involves a multi-step process centered on the formation of the substituted dioxolane ring and its subsequent linkage to the 1,2,4-triazole (B32235) moiety.[2]

General Synthetic Pathway:

A common route for the synthesis of this compound and related triazole antifungals involves the following key steps:

-

Formation of a phenacyl bromide derivative: This typically starts with a Friedel-Crafts acylation of a substituted benzene, in this case, 1,3-dichlorobenzene.

-

Ketalization: The resulting ketone undergoes an acid-catalyzed reaction with a suitable diol to form the 1,3-dioxolane (B20135) ring. For this compound, this would involve a reaction with 1,2-butanediol (B146104) to introduce the ethyl group at the 4-position of the dioxolane ring.

-

Introduction of the triazole moiety: The final key step is the nucleophilic substitution of a leaving group on the dioxolane intermediate with 1,2,4-triazole.

This synthesis results in a mixture of stereoisomers due to the two chiral centers in the dioxolane ring.[2]

Stereoisomers of this compound

This compound possesses two chiral centers, leading to the existence of four possible stereoisomers. The fungicidal activity of these isomers has been shown to be significantly different. Research has demonstrated that the (2S,4R)-isomer exhibits the highest fungicidal activity, while the (2R,4R)-isomer is the least active.[2] This highlights the critical importance of stereochemistry in the interaction of this compound with its target enzyme.

Mechanism of Action

This compound, like other azole antifungals, targets the ergosterol biosynthesis pathway, which is crucial for the formation and function of fungal cell membranes.[3][5]

Inhibition of Sterol 14α-Demethylase

The primary molecular target of this compound is the cytochrome P450 enzyme, sterol 14α-demethylase (also known as CYP51). This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol (B1674476) or other sterol precursors.[1][3]

Signaling Pathway Diagram

Experimental Protocol: Ergosterol Biosynthesis Inhibition Assay

A common method to assess the inhibition of ergosterol biosynthesis is through the analysis of sterol composition in fungal cells after treatment with the test compound.

Objective: To determine the effect of this compound on the sterol profile of a susceptible fungus (e.g., Candida albicans or Ustilago maydis).

Materials:

-

Fungal culture in a suitable broth medium (e.g., RPMI-1640).

-

This compound stock solution (in a suitable solvent like DMSO).

-

Saponification reagent (e.g., 20% KOH in 60% ethanol).

-

Heptane (B126788) for extraction.

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.

Procedure:

-

Fungal Culture Preparation: Grow the fungal culture to the mid-logarithmic phase.

-

Treatment: Inoculate fresh broth medium with the fungal culture and add this compound at various concentrations. Include a solvent control (DMSO without this compound).

-

Incubation: Incubate the cultures under appropriate conditions (e.g., 35°C for 24-48 hours).

-

Cell Harvesting: Harvest the fungal cells by centrifugation and wash with sterile water.

-

Saponification: Resuspend the cell pellet in the saponification reagent and heat at 80-85°C for 1-2 hours to hydrolyze cellular lipids.

-

Sterol Extraction: After cooling, extract the non-saponifiable lipids (containing sterols) by adding water and heptane, followed by vigorous vortexing. Collect the heptane layer.

-

Analysis:

-

Spectrophotometric Method: Scan the heptane extract from 230 to 300 nm. The presence of ergosterol and its precursors can be identified by a characteristic four-peaked curve. The absence or reduction of the ergosterol peaks and the appearance of a peak around 242 nm (indicative of 14α-methyl sterol accumulation) demonstrate the inhibitory effect.

-

HPLC Analysis: For a more detailed quantitative analysis, evaporate the heptane extract to dryness, resuspend in a suitable solvent, and inject it into an HPLC system equipped with a C18 column. Sterols are then separated and quantified by comparing their retention times and peak areas to those of known standards.

-

Antifungal Activity

This compound exhibits broad-spectrum activity against various fungal pathogens. While extensive quantitative data from its early development is not widely published, its efficacy as a fungicide, particularly against powdery mildew, is documented.[1]

Table 1: General Antifungal Spectrum of this compound

| Fungal Group | Activity |

| Ascomycetes (e.g., Powdery Mildews) | High |

| Basidiomycetes (e.g., Rusts) | Moderate to High |

| Deuteromycetes (Fungi Imperfecti) | Variable |

Note: This table represents a qualitative summary based on the known spectrum of triazole fungicides and the documented use of this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.

Objective: To determine the MIC of this compound against a panel of fungal isolates.

Materials:

-

Fungal isolates.

-

Standardized broth medium (e.g., RPMI-1640 with MOPS buffer).

-

This compound stock solution.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or plate reader.

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to established protocols (e.g., CLSI M27 for yeasts or M38 for molds).

-

Drug Dilution: Prepare serial twofold dilutions of this compound in the microtiter plates using the broth medium.

-

Inoculation: Add the fungal inoculum to each well. Include a positive control (inoculum without drug) and a negative control (broth without inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific fungal species (e.g., 35°C for 24-48 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the drug-free control. Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.

Preclinical and Clinical Development

Information in the public domain regarding the preclinical pharmacokinetics and clinical trials of this compound is limited.

Preclinical Pharmacokinetics

Clinical Trials

PubChem lists this compound as having reached Phase I in clinical trials.[1] This phase of clinical development typically focuses on assessing the safety, tolerability, pharmacokinetics, and pharmacodynamics of a drug in a small group of healthy volunteers or patients. The specific indication for which this compound was evaluated in these trials and the outcomes are not publicly documented.

Conclusion

This compound represents an early development in the important class of triazole antifungals. Its history underscores the established and effective mechanism of inhibiting ergosterol biosynthesis. While it has been supplanted by newer agents and is now considered obsolete, the study of its structure-activity relationships, particularly the differential fungicidal activity of its stereoisomers, provides enduring lessons for the rational design of new and more potent antifungal drugs. The lack of extensive publicly available data from its later stages of development highlights the challenges in retrospectively constructing a complete history of older agrochemicals and potential drug candidates.

References

- 1. This compound | C14H15Cl2N3O2 | CID 91673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: CGA 64251 ) [sitem.herts.ac.uk]

- 3. [PDF] Inhibition of Ergosterol Biosynthesis by this compound in Ustilago maydis | Semantic Scholar [semanticscholar.org]

- 4. Apron, Epic and CGA 64251 Seed Treatments Affect Stand and Yield of Cotton [cotton.org]

- 5. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]

Etaconazole Solubility: A Technical Guide for Laboratory Professionals

An In-depth Technical Guide on the Solubility of Etaconazole in Common Laboratory Solvents for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a conazole fungicide, recognized for its role as a potent inhibitor of sterol 14α-demethylase in fungi. Understanding its solubility in various laboratory solvents is fundamental for a wide range of applications, including analytical standard preparation, formulation development, and in vitro biological assays. This technical guide provides a comprehensive overview of the available data on this compound's solubility, detailed experimental protocols for its determination, and a visualization of its mechanism of action.

Core Data: this compound Solubility

The solubility of this compound has been reported in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature, pH, and the isomeric form of the compound.

| Solvent | Solubility (g/L) at 20°C | Reference |

| Water | 0.08 | [1] |

| Acetone | 300 | [1] |

| Dichloromethane | 700 | [1] |

| Methanol | 400 | [1] |

| Isopropanol | 100 | [1] |

| Toluene | 250 | [1] |

| Acetonitrile (B52724) | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Data not available | |

| Dimethylformamide (DMF) | Data not available* |

*While specific quantitative data for acetonitrile, DMSO, and DMF were not found in the reviewed literature, it is anticipated that this compound, like other structurally similar conazole antifungals, will exhibit good solubility in these polar aprotic solvents. Experimental determination is recommended for precise quantification.

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. Below is a detailed protocol for determining the solubility of this compound in a laboratory solvent.

1. Materials and Equipment:

-

This compound (analytical standard)

-

Solvent of interest (e.g., ethanol, HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the solvent of interest to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

Calculate the original solubility by multiplying the determined concentration by the dilution factor.

-

3. Analytical Method Example (HPLC-UV):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 225 nm

-

Column Temperature: 30 °C

Visualization of this compound's Mechanism of Action

This compound functions by inhibiting the ergosterol (B1671047) biosynthesis pathway in fungi, a critical process for maintaining the integrity of the fungal cell membrane. The following diagram, generated using Graphviz, illustrates the key steps in this pathway and the point of inhibition by this compound.

The diagram above illustrates the conversion of lanosterol to ergosterol, a crucial step catalyzed by the enzyme 14α-demethylase. This compound specifically inhibits this enzyme, leading to a depletion of ergosterol and an accumulation of toxic sterol precursors, which ultimately disrupts the fungal cell membrane.

References

etaconazole molecular weight and chemical formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core physicochemical data for Etaconazole, a conazole fungicide. The information is presented to support research and development activities.

Physicochemical Properties of this compound

The fundamental molecular characteristics of this compound are summarized below. This data is essential for a variety of experimental and analytical procedures, including dosage calculations, structural analysis, and spectroscopic studies.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅Cl₂N₃O₂ | [1][2][3] |

| Molecular Weight | 328.2 g/mol | [1] |

| Exact Mass | 327.0541321 Da | [1][3] |

| CAS Registry Number | 60207-93-4 | [2][4] |

This compound is a member of the dioxolane class of compounds. Specifically, it is a 1,3-dioxolane (B20135) substituted at position 2 by 2,4-dichlorophenyl and 1,2,4-triazol-1-ylmethyl groups, and at position 4 by an ethyl group[1]. It was developed as a fungicide to control powdery mildew on various crops[1].

References

Etaconazole: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etaconazole is a triazole fungicide that has been utilized in agriculture for the control of a broad spectrum of fungal diseases. Its efficacy is attributed to the inhibition of sterol 14α-demethylase, a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. A thorough understanding of its physical and chemical properties is paramount for researchers, scientists, and drug development professionals to inform formulation development, environmental fate assessment, and toxicological studies. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, complete with detailed experimental protocols and visual representations of its mechanism of action.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that some discrepancies exist in the reported values across different literature sources, particularly for the melting point. These variations may arise from differences in the purity of the substance tested or the experimental methodologies employed.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole | [1][2] |

| Chemical Formula | C₁₄H₁₅Cl₂N₃O₂ | [3][4][5][6] |

| Molecular Weight | 328.19 g/mol | [2][3][4][6] |

| CAS Number | 60207-93-4 | [1][3] |

| Appearance | Colorless crystals or white to slightly yellowish powder | [4][7] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 75-93 °C | [5][8][9] |

| 171-172 °C | [10] | |

| 122 °C (Nitrate Salt) | [7][10] | |

| Boiling Point | 470.2 °C (Predicted) | [10] |

| Density | 1.43 g/cm³ | [5] |

| Vapor Pressure | 0.031 mPa (at 20 °C) | [11] |

| pKa | 2.94 (Predicted) | [10] |

| Log P (Octanol-Water Partition Coefficient) | 3.1 - 3.26 | [5][11] |

Table 3: Solubility of this compound

| Solvent | Solubility (at 20 °C) | Source(s) |

| Water | 80 mg/L | [11] |

| Acetone | 300 g/kg | [9][10] |

| Dichloromethane | 700 g/kg | [9][10] |

| Methanol | 400 g/kg | [9][10] |

| Isopropanol | 100 g/kg | [9][10] |

| Toluene | 250 g/kg | [9][10] |

| Hexane | 7.5 g/kg | [11] |

Experimental Protocols

The determination of the physical and chemical properties of a substance like this compound requires standardized and validated experimental methodologies. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals. The following are summaries of the relevant OECD guidelines for determining the key properties of this compound.

Melting Point Determination (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance, which is the temperature at which the phase transition from solid to liquid occurs.

-

Capillary Method: A small amount of the powdered substance is packed into a capillary tube and heated in a controlled manner in a liquid bath or a metal block. The temperature at which the substance is observed to melt is recorded.

-

Hot Stage Microscopy: A small quantity of the substance is placed on a microscope slide on a heated stage. The melting process is observed through the microscope, and the temperature is recorded.

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermoanalytical techniques measure the difference in the amount of heat required to increase the temperature of a sample and a reference. A peak in the DSC or DTA curve indicates the melting point.

Water Solubility (OECD Guideline 105)

This guideline details methods for determining the water solubility of a substance.

-

Flask Method: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method after separation of the undissolved solid.

-